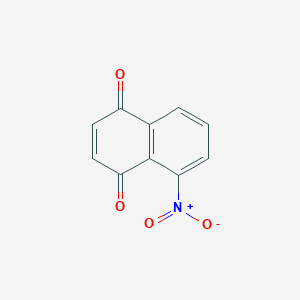
5-Nitronaphthalene-1,4-dione
Cat. No. B3048642
Key on ui cas rn:
17788-47-5
M. Wt: 203.15 g/mol
InChI Key: VSBOSAGJYNRBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03941815
Procedure details


In the same apparatus as in Example 1, 20 g of 1,4-naphthoquinone was stirred into 70 g of a mixed acid consisting of 70 percent by weight of sulfuric acid, 20 percent by weight of nitric acid and 10 percent by weight of sulfur trioxide, with cooling at 0° to 5°C. The reaction mixture was heated to 15°C over 30 minutes and then maintained at the temperature for 3 hours. The liquid reaction mixture was then stirred in 2 minutes into 400 ml of water at 20°C to precipitate crystals. During the precipitation, the liquid temperature reached the highest value of 68°C. The crystals were well dispersed during stirring. After completion of addition of the reaction mixture, the liquid temperature was quickly lowered by cooling to 35°C. The so precipitated crystals were separated, washed with water and dried in the same manner as in Example 5 to obtain 22.5 g of crude 5-nitro-1,4-naphthoquinone of a melting point of 153°C. The amount of acidic matter remaining in the crystals was 0.3 percent by weight in terms of sulfuric acid.

[Compound]
Name
mixed acid
Quantity
70 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.S(=O)(=O)(O)O.[N+:18]([O-])([OH:20])=[O:19].S(=O)(=O)=O>O>[N+:18]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[C:4](=[O:11])[CH:3]=[CH:2][C:1]2=[O:12])([O-:20])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CC(C2=CC=CC=C12)=O)=O
|
[Compound]
|
Name
|
mixed acid
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
during stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling at 0° to 5°C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at the temperature for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The liquid reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During the precipitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the highest value of 68°C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The crystals were well dispersed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of addition of the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling to 35°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The so precipitated crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in the same manner as in Example 5
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C2C(C=CC(C2=CC=C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
